1-[5-HYDROXY-1-(2-HYDROXYETHYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE
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Overview
Description
1-[5-HYDROXY-1-(2-HYDROXYETHYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, in particular, is notable for its unique structure, which includes both hydroxy and hydroxyethyl groups attached to an indole ring. This structure imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-HYDROXY-1-(2-HYDROXYETHYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific conditions, such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yield the desired indole derivative in good yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and catalysis are often employed to enhance yield and reduce environmental impact. The use of high-purity reagents and controlled reaction conditions are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[5-HYDROXY-1-(2-HYDROXYETHYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation and nitration reactions are typically carried out using halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1-[5-HYDROXY-1-(2-HYDROXYETHYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-[5-HYDROXY-1-(2-HYDROXYETHYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE involves its interaction with various molecular targets and pathways. The hydroxy and hydroxyethyl groups enable the compound to form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
- 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one
- 1-(2-Hydroxy-5-methylphenyl)ethan-1-one
- 2-Hydroxy-5-methoxyacetophenone
Comparison: 1-[5-HYDROXY-1-(2-HYDROXYETHYL)-2-METHYL-1H-INDOL-3-YL]ETHAN-1-ONE is unique due to the presence of both hydroxy and hydroxyethyl groups on the indole ring, which imparts distinct chemical and biological properties. Similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications .
Properties
IUPAC Name |
1-[5-hydroxy-1-(2-hydroxyethyl)-2-methylindol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-13(9(2)16)11-7-10(17)3-4-12(11)14(8)5-6-15/h3-4,7,15,17H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREBWDHJEBOBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CCO)C=CC(=C2)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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